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Compound of Interest

Compound Name:
4-Methoxy-1,2-benzisoxazol-3-

amine

Cat. No.: B064774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4-
Methoxy-1,2-benzisoxazol-3-amine. This molecule is recognized as a key intermediate in the

synthesis of bioactive compounds, particularly those targeting the central nervous system

(CNS) for potential antipsychotic, antidepressant, and anxiolytic properties.[1] The

benzisoxazole scaffold itself is considered a "privileged structure" in medicinal chemistry,

forming the backbone of numerous pharmacologically active agents.[2][3] This review

consolidates the known chemical and physical properties, plausible synthetic routes,

spectroscopic data, and the biological context of this compound and its close derivatives.

Chemical and Physical Properties
4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic organic compound with the molecular

formula C₈H₈N₂O₂.[4][5] Its structure features a benzene ring fused to an isoxazole ring, with a

methoxy group at position 4 and an amine group at position 3.
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Property Value Source

Molecular Formula C₈H₈N₂O₂ [4][5]

Molecular Weight 164.16 g/mol [4][5]

CAS Number 177995-40-3 [4][5]

IUPAC Name
4-methoxy-1,2-benzoxazol-3-

amine
[5]

Melting Point 140-142 °C [4]

SMILES
COC1=CC=CC2=C1C(=NO2)

N
[5]

InChIKey
YFNIGSJHKGKXEQ-

UHFFFAOYSA-N
[5]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-1,2-
benzisoxazol-3-amine is not readily available in the reviewed literature, plausible synthetic

strategies can be inferred from general methods for benzisoxazole synthesis.

One common approach is the [3 + 2] cycloaddition reaction between an in-situ generated nitrile

oxide and an aryne.[3][6][7] This method is versatile and allows for the creation of a variety of

substituted benzisoxazoles under mild conditions.[6][7] Another established route to the parent

1,2-benzisoxazol-3-amine involves the cyclization of 2-fluorobenzonitrile with acetohydroxamic

acid in the presence of a base.[8]

Based on these established methods, a potential synthetic workflow for 4-Methoxy-1,2-
benzisoxazol-3-amine is proposed below.
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Proposed synthesis workflow for 4-Methoxy-1,2-benzisoxazol-3-amine.

Representative Experimental Protocol: [3 + 2]
Cycloaddition for Benzisoxazole Synthesis
This protocol is adapted from a general method for benzisoxazole synthesis and would require

optimization for the specific target compound.[6][7]

Preparation of Chlorooxime: The corresponding aldehyde (e.g., 4-methoxy-salicylaldehyde)

is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate

to form the oxime. The oxime is then chlorinated, without isolation, using N-

chlorosuccinimide (NCS) with a catalytic amount of pyridine in chloroform at room

temperature.

Aryne Generation: An aryne precursor, such as o-(trimethylsilyl)phenyl triflate, is used to

generate the aryne in situ.
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Cycloaddition Reaction: A solution of the chlorooxime (0.25 mmol) in acetonitrile (3 mL) is

added via syringe pump to a stirring mixture of the silylaryl triflate (0.50 mmol) and cesium

fluoride (CsF, 1.50 mmol) in acetonitrile (3 mL) over 2.5 hours.

Workup and Purification: After the reaction is complete, the mixture is cooled, and the

product is purified by silica gel column chromatography to yield the desired benzisoxazole.

Spectroscopic Data
No experimental spectra for 4-Methoxy-1,2-benzisoxazol-3-amine were found in the

literature. However, the expected spectroscopic characteristics can be predicted based on the

functional groups present and data from analogous compounds.

¹H NMR
The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy

group protons, and the amine protons.

Aromatic Protons: Three protons on the benzene ring, likely appearing as multiplets or

doublets in the range of δ 6.5-7.5 ppm.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ

3.8-4.0 ppm.

Amine Protons (-NH₂): A broad singlet integrating to two protons, with a chemical shift that

can vary (δ ~5.0-6.0 ppm) depending on the solvent and concentration.[9] This signal would

disappear upon D₂O exchange.[9]

¹³C NMR
The carbon NMR spectrum would show eight distinct signals.

Aromatic Carbons: Six signals in the aromatic region (δ 100-160 ppm). The carbon attached

to the methoxy group and the carbons of the isoxazole ring would be distinct. The C4 and C7

carbons of the benzisoxazole ring are particularly sensitive to the electronic effects of the

substituents.[10]

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
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C3-Amine Carbon: The carbon bearing the amino group (C3) would likely appear in the

downfield region of the aromatic signals, potentially around δ 150-160 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the vibrations of the amine and methoxy groups,

as well as the aromatic system.

N-H Stretch: As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region due

to asymmetric and symmetric N-H stretching.[11]

N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹

region.[11]

C-O Stretch: A strong absorption corresponding to the aryl ether C-O stretch is expected

around 1250 cm⁻¹.

C-N Stretch: The aromatic C-N stretching vibration should appear in the 1335-1250 cm⁻¹

range.[11]

Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring would also be

present.

Biological Activity and Potential Applications
Direct biological activity data for 4-Methoxy-1,2-benzisoxazol-3-amine is scarce. However,

the extensive research on related benzisoxazole derivatives provides a strong indication of its

potential as a pharmacologically active scaffold.

CNS Activity
The benzisoxazole core is a key feature of atypical antipsychotic drugs like risperidone.[2] 4-
Methoxy-1,2-benzisoxazol-3-amine is explicitly mentioned as a building block for CNS drugs,

suggesting its utility in developing novel therapeutic agents for psychiatric disorders.[1]

Enzyme Inhibition
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Derivatives of the closely related 4-benzyloxybenzo[d]isoxazole-3-amine have been identified

as highly selective and orally efficacious inhibitors of human Sphingomyelin Synthase 2

(SMS2).[12] SMS2 is a therapeutic target for chronic inflammation-associated diseases such as

atherosclerosis and insulin resistance.[12]

Another benzisoxazole derivative, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-

benzisoxazole, has been shown to be a high-affinity (Ki = 8.2 nM) reversible inhibitor of

acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[9]

The benzisoxazole scaffold has also been incorporated into inhibitors of other significant

enzymes, including Heat shock protein 90 (Hsp90) and Glycogen synthase kinase 3 (GSK3),

which are important targets in oncology and neurodegenerative diseases, respectively.[13]

Derivative
Class/Compou
nd

Target Potency
Potential
Application

Source

4-

Benzyloxybenzo[

d]isoxazole-3-

amine

derivatives

Sphingomyelin

Synthase 2

(SMS2)

-
Anti-

inflammatory
[12]

6-Methoxy-3-[2-

[...]-1,2-

benzisoxazole

Acetylcholinester

ase (AChE)
Ki = 8.2 nM

Alzheimer's

Disease
[9]

Substituted

Benzisoxazoles

Heat shock

protein 90

(Hsp90)

- Oncology [13]

Substituted

Benzisoxazoles

Glycogen

synthase kinase

3 (GSK3)

-
Alzheimer's,

Bipolar Disorder
[13]

Antimicrobial Activity
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Various benzisoxazole derivatives have demonstrated antibacterial and antifungal properties.[2]

[14] For instance, certain derivatives show selective activity against Gram-positive bacteria like

B. subtilis.[14] The biological activity is often dependent on the nature and position of

substituents on the benzisoxazole core.[2][14]

Representative Biological Assay Protocol: Cell Viability
(WST-1 Assay)
This protocol is an example of how the cytotoxic or antiproliferative effects of a benzisoxazole

compound could be evaluated.[14]

Cell Culture: Human cancer cell lines (e.g., MCF-7) and normal cell lines are cultured in

appropriate media and conditions.

Compound Preparation: A stock solution of the test compound (e.g., 4-Methoxy-1,2-
benzisoxazol-3-amine) is prepared in a suitable solvent like DMSO and then diluted to

various concentrations in the growth media.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Treatment: The culture medium is replaced with medium containing different concentrations

of the test compound (e.g., from 2 µM to 10 mM). Control wells with vehicle (DMSO) and

blank wells with media only are included.

Incubation: The cells are incubated with the compound for a specified period (e.g., 44 hours).

WST-1 Assay: 10 µL of WST-1 reagent is added to each well, and the plate is incubated for

an additional 4 hours at 37 °C. The WST-1 reagent is cleaved by mitochondrial

dehydrogenases in viable cells to form a soluble formazan salt.

Data Acquisition: The absorbance of the formazan product is measured using a microplate

reader at the appropriate wavelength.

Analysis: The cell viability is calculated as a percentage relative to the control cells, and the

IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
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Experimental workflow for a WST-1 cell viability assay.
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Potential Signaling Pathways
Given the biological activities of its derivatives, 4-Methoxy-1,2-benzisoxazol-3-amine could

potentially interact with several key signaling pathways.

Potential Target Pathways Potential Cellular Outcomes

4-Methoxy-1,2-
benzisoxazol-3-amine

(or derivative)

Acetylcholinesterase
(Cholinergic Signaling)

Inhibition

Sphingomyelin Synthase 2
(Lipid Signaling & Inflammation)Inhibition

Glycogen Synthase Kinase 3
(Wnt/Insulin Signaling)

Inhibition

Heat Shock Protein 90
(Protein Folding & Stability)

Inhibition

Modulation of
Neurotransmission

Reduction of
Inflammation

Altered Cell
Signaling

Client Protein
Degradation

Click to download full resolution via product page

Potential biological targets and pathways for benzisoxazole derivatives.

Conclusion
4-Methoxy-1,2-benzisoxazol-3-amine is a valuable chemical intermediate with significant

potential in drug discovery, particularly for CNS disorders. While the literature lacks specific,

detailed studies on this exact compound, the broader family of benzisoxazoles demonstrates a

wide range of potent biological activities, including enzyme inhibition and antimicrobial effects.

This review highlights the need for further research to fully characterize the synthesis,

spectroscopic properties, and pharmacological profile of 4-Methoxy-1,2-benzisoxazol-3-
amine. Such studies would undoubtedly provide a clearer path for its application in the

development of novel therapeutics. provide a clearer path for its application in the development

of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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